2-Pyridyl Isomer Enables >98% Enantiomeric Excess in Al-Catalyzed Asymmetric Alkylation of Ynones
The 2-pyridyl substituted alkynyl ketone substrate provides a tertiary propargyl alcohol product with an enantiomeric excess (ee) of >98% under Al-catalyzed asymmetric alkylation with Et2Zn [1]. This result is directly comparable to other heteroaromatic and aryl ynones examined in the same study [1].
| Evidence Dimension | Enantioselectivity (% ee) |
|---|---|
| Target Compound Data | >98% ee (product derived from 2-pyridyl ynone) |
| Comparator Or Baseline | Other pyridyl, aryl, and heteroaryl ynones in the same study; typical ee range: 57% to >98% |
| Quantified Difference | 2-Pyridyl ynone among the highest ee achieved in the study |
| Conditions | Al-catalyzed asymmetric alkylation with Et2Zn, amino acid-based chiral ligand, Al-based alkoxide, room temperature |
Why This Matters
This quantitative demonstration of high enantioselectivity supports the selection of 1-(pyridin-2-yl)prop-2-yn-1-ol as a precursor for accessing enantioenriched tertiary alcohols, a key class of chiral building blocks.
- [1] Friel, D. K., Snapper, M. L., & Hoveyda, A. H. (2008). Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents. Journal of the American Chemical Society, 130(30), 9942-9951. doi:10.1021/ja802935w View Source
